(E)-2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)-N-(3-nitrophenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(3-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FN3O4/c21-15-6-4-13(5-7-15)19-9-8-18(28-19)10-14(12-22)20(25)23-16-2-1-3-17(11-16)24(26)27/h1-11H,(H,23,25)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKHHMSWEOCIGS-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)-N-(3-nitrophenyl)acrylamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
The compound has the following chemical characteristics:
- Molecular Formula : C20H17FN4O2
- Molecular Weight : 364.37 g/mol
- CAS Number : 893692-11-0
The biological activity of this compound is primarily attributed to its cyano and nitrophenyl groups, which can interact with various cellular components:
- Covalent Bond Formation : The cyano group can form covalent bonds with nucleophilic sites in proteins, inhibiting enzymatic activity and disrupting normal cellular functions.
- Reactive Oxygen Species Generation : The nitrophenyl group can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis, particularly in cancer cells .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Various derivatives of similar compounds have shown MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- Biofilm Inhibition : The compound demonstrates potential in inhibiting biofilm formation, which is crucial in treating persistent infections .
Anticancer Activity
The compound has been explored for its cytotoxic effects against several cancer cell lines:
- Cell Viability Assays : IC50 values greater than 60 μM indicate low cytotoxicity in non-cancerous cells while exhibiting significant cell death in cancerous cells .
- Mechanistic Insights : The inhibition of key enzymes involved in cancer cell proliferation has been noted, suggesting a dual mechanism involving both direct cytotoxicity and the disruption of cellular signaling pathways .
Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of related compounds, it was found that derivatives similar to this compound displayed potent activity against Gram-positive and Gram-negative bacteria. The results highlighted the importance of structural modifications on the antimicrobial potency .
Study 2: Anticancer Properties
A separate investigation focused on the anticancer properties of this compound revealed that it effectively induced apoptosis in various cancer cell lines through ROS-mediated pathways. The study concluded that the compound could serve as a lead for developing new anticancer agents .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals distinct biological activities influenced by substituents:
| Compound Name | Key Substituent | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound A | Nitro Group | 0.22 | Antimicrobial |
| Compound B | Methyl Group | 0.50 | Anticancer |
| Compound C | Hydroxy Group | 0.40 | Antimicrobial |
This table illustrates how variations in substituents can significantly affect both antimicrobial and anticancer activities.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares the target compound with structurally related acrylamides:
Key Differentiators of the Target Compound
Steric Effects : The absence of bulky substituents (e.g., naphthyl in ) may improve binding to shallow enzymatic pockets.
Metabolic Stability: Fluorine’s resistance to oxidation could prolong half-life compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
